1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl-

Vue d'ensemble

Description

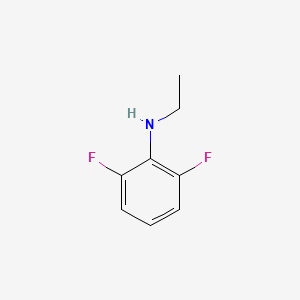

1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of histidine, an essential amino acid, and has been found to have potential applications in various fields such as biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Synthesis of High-Performance Polymers

- A study by Zhang Qinglon (2014) reported the synthesis of a novel compound related to 1H-Imidazole-1-ethanol, used for creating a new AB-type monomer of high-performance polymer modified by orderly hydroxy. This demonstrates its application in the development of advanced materials.

Anti-urease Activity and Antimicrobial Properties

- Research by Xi-Shou Huang et al. (2011) on a secnidazole derivative (a compound structurally related to 1H-Imidazole-1-ethanol) showed enhanced anti-urease activity, suggesting potential use in combating Helicobacter pylori infections.

Development of ESIPT-Fluorophores

- A 2021 study by N. Shekhovtsov et al. utilized 1-hydroxy-1H-imidazole-based compounds to create ESIPT-fluorophores, which are beneficial for advanced fluorescence applications.

Exploration of Donor-Acceptor Capacities in Imidazole Rings

- A. O. Eseola et al. (2012) conducted research on imidazole-based compounds, emphasizing the effect of electron-rich/electron-withdrawing substituents on the donor capacity of the imidazole N-base. This has implications for the design of new molecules in chemistry and material science.

Insilico Designing and Synthesis as Antimicrobial Agents

- In 2013, Rajkumar Mohanta and S. Sahu synthesized imidazole derivatives, including compounds structurally similar to 1H-Imidazole-1-ethanol, demonstrating their potential as antimicrobial agents.

Synthesis of Optically Active 1H-Imidazole Derivatives

- A study by M. Jasiński et al. (2008) explored the synthesis of new optically active 1H-imidazole derivatives, showing potential in stereochemical applications in organic synthesis.

Luminescence Studies and Synthesis of ESIPT-Capable Compounds

- N. Shekhovtsov et al. (2023) synthesized 1-hydroxy-4-(2-hydroxyphenyl)-5-methyl-2-(pyridin-2-yl)-1H-imidazole, demonstrating its application in luminescence and ESIPT (excited state intramolecular proton transfer) studies.

Synthesis of Functionalized Imidazole Derivatives

- Research by Beatriz Eguillor et al. (2011) on osmium NHC complexes from alcohol-functionalized imidazoles highlights the use of imidazole derivatives in organometallic chemistry and catalysis.

Carbonyl Group Masking and Derivative Synthesis

- A study by S. Ohta et al. (1984) explored the use of 1-methyl-2-(1′-hydroxyalkyl)-1H-imidazoles as a new type of masked form for the carbonyl group, showing its versatility in organic synthesis.

Investigation of Alcohol Oxidation Mechanisms

- A. V. Onciul and T. Clark (1993) conducted a study using molecular orbital theory to investigate the oxidation of alcohols at the active site of liver alcohol dehydrogenase, involving an imidazole component. This research contributes to the understanding of biochemical processes and enzyme mechanisms.

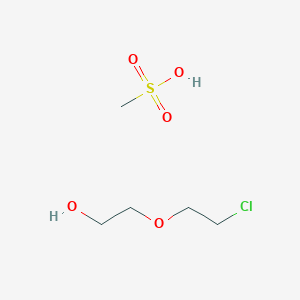

Propriétés

IUPAC Name |

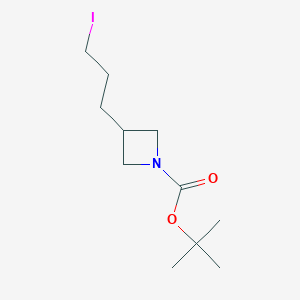

3-(2-hydroxyethyl)-2-methylimidazol-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-5-7-4-6(10)8(5)2-3-9/h4,9-10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMYWADUAZIVFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00768774 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00768774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-1-ethanol, 5-hydroxy-2-methyl- | |

CAS RN |

138169-63-8 | |

| Record name | 1-(2-Hydroxyethyl)-2-methyl-1H-imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00768774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-](/img/structure/B3237114.png)

![6-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B3237123.png)